molecular formula C21H24N2O3 B2984371 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide CAS No. 921524-28-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide

Número de catálogo: B2984371
Número CAS: 921524-28-9
Peso molecular: 352.434
Clave InChI: YIWKCVPJEHXGBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a benzoxazepin derivative characterized by a fused benzoxazepin core with ethyl and dimethyl substituents at positions 5 and 3, respectively, and a 4-methylbenzamide group at position 6. The compound’s molecular formula is C₂₂H₂₆N₂O₃, with a molecular weight of 366.45 g/mol . Its synthesis likely involves coupling reactions similar to those reported for structurally related benzamide derivatives, such as the use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .

Propiedades

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-5-23-17-11-10-16(12-18(17)26-13-21(3,4)20(23)25)22-19(24)15-8-6-14(2)7-9-15/h6-12H,5,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWKCVPJEHXGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S with a molecular weight of approximately 418.51 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepine core, which is critical for its biological activity.

PropertyValue
Molecular FormulaC21H26N2O5S
Molecular Weight418.51 g/mol
IUPAC NameN-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide
SMILESCCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

1. Anticancer Properties

Research indicates that derivatives of oxazepine compounds exhibit cytotoxic effects against various cancer cell lines. In particular, the compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through the modulation of key signaling pathways.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In preclinical studies, it demonstrated the ability to reduce inflammatory cytokines and markers in models of chronic inflammation. This suggests potential therapeutic applications in diseases characterized by excessive inflammation.

3. Neuroprotective Effects

There is emerging evidence that oxazepine derivatives can penetrate the blood-brain barrier and exert neuroprotective effects. Studies have shown that these compounds may mitigate neurodegenerative processes in models of diseases such as Alzheimer's and Parkinson's.

The biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is primarily attributed to its interaction with specific biological targets:

  • RIPK1 Kinase Inhibition : The compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell death pathways. Its IC50 value for RIPK1 binding is reported to be around 0.91 nM .

Case Study 1: Clinical Trials

In clinical settings, compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide are currently undergoing trials for treating chronic immune inflammatory disorders such as ulcerative colitis and psoriasis (NCT02903966) . These trials aim to evaluate the efficacy and safety profile of the compound in human subjects.

Case Study 2: In Vitro Studies

In vitro studies have demonstrated that the compound effectively reduces cell viability in various cancer cell lines while sparing normal cells. This selectivity underscores its potential as a targeted cancer therapy .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide

  • Structural Differences : This analog substitutes the 4-methylbenzamide group of the target compound with a 3,4-dimethylbenzamide moiety.
  • Synthesis : Similar coupling reagents (e.g., EDC/HOBt) are likely employed, with variations in the benzoyl chloride precursor .

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide

  • Structural Differences : Features a 3,4-difluorobenzamide group instead of 4-methylbenzamide. The fluorine atoms introduce electronegativity and polarity.
  • Physicochemical Properties : Fluorine substituents enhance metabolic stability and may improve bioavailability due to increased resistance to oxidative degradation. Molecular weight is 394.40 g/mol .
  • Biological Implications : Fluorine’s electron-withdrawing effects could alter binding interactions in biological targets compared to the methyl group .

N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide

  • Structural Differences : Substitutes the ethyl group at position 5 with an allyl group and replaces 4-methylbenzamide with 2,4-dimethoxybenzamide.
  • Methoxy groups increase electron density on the benzamide ring, which may influence π-π stacking interactions. Molecular weight is 410.5 g/mol .
  • Synthesis : Requires allylation at position 5 and methoxy-substituted benzoyl chloride precursors .

Comparative Data Table

Compound Name Substituents (Benzamide) Molecular Formula Molecular Weight (g/mol) Key Features
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide (Target) 4-methyl C₂₂H₂₆N₂O₃ 366.45 Baseline hydrophobicity, moderate stability
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide 3,4-dimethyl C₂₃H₂₈N₂O₃ 380.47 Increased hydrophobicity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide 3,4-difluoro C₂₁H₂₂F₂N₂O₃ 394.40 Enhanced polarity, metabolic stability
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide 2,4-dimethoxy C₂₃H₂₆N₂O₅ 410.50 Electron-rich aromatic system

Key Observations

Substituent Effects: Methyl groups (e.g., 3,4-dimethyl) enhance hydrophobicity but may reduce solubility. Fluorine atoms improve metabolic stability and polarity, favoring pharmacokinetic profiles .

Synthetic Considerations :

  • Carbodiimide-mediated coupling (e.g., EDC/HOBt) is a common method for benzamide derivatives .
  • Substituent variations require tailored benzoyl chloride precursors and alkylation steps .

Structural Flexibility :

  • Allyl groups introduce conformational flexibility, which might influence target engagement compared to ethyl substituents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.